Product packaging for Fulimetibant(Cat. No.:CAS No. 2231142-90-6)

Fulimetibant

Cat. No.: B10857880
CAS No.: 2231142-90-6
M. Wt: 487.4 g/mol
InChI Key: DFQFSWDEFZCQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fulimetibant is a useful research compound. Its molecular formula is C25H21F4N3O3 and its molecular weight is 487.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21F4N3O3 B10857880 Fulimetibant CAS No. 2231142-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2231142-90-6

Molecular Formula

C25H21F4N3O3

Molecular Weight

487.4 g/mol

IUPAC Name

2-(1-cyclobutylpyrazol-4-yl)-5-[[1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropanecarbonyl]amino]benzoic acid

InChI

InChI=1S/C25H21F4N3O3/c26-21-10-15(25(27,28)29)4-7-20(21)24(8-9-24)23(35)31-16-5-6-18(19(11-16)22(33)34)14-12-30-32(13-14)17-2-1-3-17/h4-7,10-13,17H,1-3,8-9H2,(H,31,35)(H,33,34)

InChI Key

DFQFSWDEFZCQLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C3=C(C=C(C=C3)NC(=O)C4(CC4)C5=C(C=C(C=C5)C(F)(F)F)F)C(=O)O

Origin of Product

United States

Contextualization Within Bradykinin Receptor Antagonism Research

Bradykinin (B550075) is a peptide that plays a significant role in inflammatory processes and pain signaling through its interaction with two main receptors: the B1 and B2 receptors. The B2 receptor is typically always present on cells, while the B1 receptor is often produced in response to tissue injury or inflammation. This makes the bradykinin B1 receptor a specific target for therapeutic intervention in chronic inflammatory and pain conditions. The scientific pursuit of bradykinin B1 receptor antagonists is based on the hypothesis that blocking this receptor could alleviate symptoms associated with these conditions.

Fulimetibant emerged from this research landscape as a potent and selective antagonist of the human bradykinin B1 receptor. bioworld.com Its development was part of a broader effort to find new, non-opioid analgesics for chronic pain. The rationale for targeting the B1 receptor specifically lies in its upregulation during pathological states, suggesting that a B1 antagonist could offer a targeted approach with potentially fewer side effects than less specific anti-inflammatory drugs.

Historical Overview of Fulimetibant Discovery and Early Preclinical Investigation

Receptor Binding Studies

Receptor binding assays are crucial for determining the affinity and selectivity of a drug for its target. For a bradykinin B1 receptor antagonist like this compound, these studies would quantify its ability to bind to the B1 receptor and its propensity to interact with other receptors.

Ligand Binding Profile and Receptor Selectivity

The ligand binding profile of a B1 receptor antagonist is typically characterized by its high affinity for the B1 receptor, often in the nanomolar or even sub-nanomolar range. This is determined through competitive binding assays where the antagonist competes with a radiolabeled B1 receptor agonist for binding to cells or membranes expressing the receptor. The resulting inhibition constant (Ki) is a measure of the antagonist's binding affinity.

A critical aspect of the pharmacological profile is receptor selectivity. An ideal antagonist would exhibit high selectivity for the B1 receptor over the constitutively expressed bradykinin B2 receptor (B2R) and a panel of other G protein-coupled receptors (GPCRs), ion channels, and enzymes to minimize off-target effects. For instance, a highly selective B1 receptor antagonist would show a significantly lower Ki for the B1 receptor compared to the B2 receptor and other related targets. While specific data for this compound is not publicly available, a desirable profile would resemble the illustrative data presented in Table 1.

Table 1: Illustrative Receptor Binding Profile for a Selective Bradykinin B1 Receptor Antagonist

Receptor Binding Affinity (Ki, nM)
Bradykinin B1 Receptor < 10
Bradykinin B2 Receptor > 1000
Angiotensin AT1 Receptor > 1000
Opioid Receptor (μ, δ, κ) > 1000
Adrenergic Receptor (α, β) > 1000

(This data is representative and not specific to this compound)

Mechanisms of Competitive Antagonism

Competitive antagonists bind to the same site on the receptor as the endogenous agonist, thereby preventing the agonist from binding and eliciting a biological response. patsnap.com The hallmark of competitive antagonism is that its inhibitory effect can be overcome by increasing the concentration of the agonist. patsnap.com This relationship is often quantified using Schild analysis, which can determine the equilibrium dissociation constant (Kb) of the antagonist. uam.eswikipedia.org A Schild plot with a slope of unity is indicative of a simple competitive antagonism. wikipedia.orgnih.gov

For this compound, as a competitive B1 receptor antagonist, it is expected to produce a parallel rightward shift in the concentration-response curve of a B1 receptor agonist, without reducing the maximal response. The pA2 value, derived from the Schild analysis, would provide a quantitative measure of its antagonist potency.

Cellular and Subcellular Mechanism of Action

The antagonistic properties of this compound observed in binding studies translate to functional inhibition at the cellular level. This involves blocking the intracellular signaling cascades initiated by B1 receptor activation.

Bradykinin B1 Receptor Antagonism at the Cellular Level

In cellular assays, the efficacy of a B1 receptor antagonist is assessed by its ability to inhibit the functional responses induced by B1 receptor agonists. The B1 receptor is a G protein-coupled receptor that, upon activation, couples to Gαq/11 proteins. frontiersin.org This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org

A key downstream effect of this pathway is the mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum. frontiersin.org Therefore, a common cellular assay to determine the potency of a B1 receptor antagonist like this compound is to measure its ability to inhibit agonist-induced increases in intracellular calcium. The potency is typically expressed as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Intracellular Signaling Cascade Modulation

Beyond calcium mobilization, B1 receptor activation triggers a cascade of intracellular signaling events that contribute to inflammation and pain. These include the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov Activation of these pathways can lead to the transcription of pro-inflammatory genes.

A B1 receptor antagonist like this compound would be expected to block these downstream signaling events. For example, in a cellular model, this compound would likely inhibit the phosphorylation of ERK induced by a B1 receptor agonist. The extent of this inhibition would be concentration-dependent and would provide further evidence of its antagonistic mechanism at a subcellular level.

Table 2: Illustrative Cellular Activity of a Bradykinin B1 Receptor Antagonist

Assay Parameter Potency (IC50, nM)
Calcium Mobilization Inhibition of agonist-induced [Ca2+]i increase < 50
ERK Phosphorylation Inhibition of agonist-induced p-ERK levels < 100

(This data is representative and not specific to this compound)

Comparative Analysis with Other Kinin Receptor Modulators

The kinin system is primarily mediated by two receptor subtypes: the B1 receptor and the B2 receptor. patsnap.com While both are involved in inflammation and pain, their expression and regulation differ significantly. The B2 receptor is constitutively expressed in many tissues and is activated by bradykinin. patsnap.com In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation. patsnap.com Its primary endogenous agonist is des-Arg9-bradykinin, a metabolite of bradykinin. frontiersin.org

This compound, as a B1 receptor antagonist, offers a targeted approach to modulating the kinin system, specifically in pathological conditions where B1 receptor expression is induced. This contrasts with B2 receptor antagonists, such as Icatibant, which target the more ubiquitously expressed B2 receptor. nih.gov The selective antagonism of the B1 receptor by this compound could potentially offer a more specific anti-inflammatory and analgesic effect with a lower risk of interfering with the physiological roles of the B2 receptor. Another investigational B1 receptor antagonist, BI113823, has shown efficacy in preclinical models of inflammatory pain. nih.govopnme.com A comprehensive comparative analysis would require head-to-head studies evaluating the potency, selectivity, and in vivo efficacy of these different kinin receptor modulators.

Enzymatic Interactions and Related Pathway Modulation Studies

This compound, also known as GSK525762, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. researchgate.net These proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. axonmedchem.com this compound exerts its effects by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins, which disrupts their interaction with chromatin and subsequently modulates the expression of key genes involved in cellular proliferation and inflammation. axonmedchem.com

Enzymatic Interactions of this compound

The inhibitory activity of this compound has been characterized through various biochemical and biophysical assays. It demonstrates high affinity for the tandem bromodomains of the BET proteins. In cell-free assays, this compound has been shown to inhibit BET proteins with a half-maximal inhibitory concentration (IC50) of approximately 35 nM. selleckchem.com Further studies have delineated its binding affinity and inhibitory potency against specific BET family members.

Binding affinity studies have revealed that this compound binds to the tandem bromodomains of BRD2, BRD3, and BRD4 with dissociation constants (Kd) in the range of 50.5–61.3 nM. axonmedchem.comselleckchem.com Fluorescence Resonance Energy Transfer (FRET) assays, which measure the displacement of a tetra-acetylated histone H4 peptide from the BET bromodomains, have shown IC50 values for this compound in the range of 32.5–42.5 nM. axonmedchem.comselleckchem.com

ParameterValueAssay Type
IC50 (BET proteins)~35 nMCell-free assay
Kd (BRD2, BRD3, BRD4 tandem bromodomains)50.5–61.3 nMBinding affinity assay
IC50 (Displacement of tetra-acetylated H4 peptide)32.5–42.5 nMFRET assay

Pathway Modulation by this compound

By inhibiting the function of BET proteins, this compound modulates downstream signaling pathways that are critical for cancer cell growth and inflammation. Two of the most well-documented pathways affected by this compound are the MYC and Nuclear Factor-kappa B (NF-κB) pathways.

MYC Pathway: The MYC proto-oncogene is a master regulator of cell proliferation, and its overexpression is a hallmark of many cancers. BRD4, a key member of the BET family, is known to be essential for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively downregulates MYC expression. nih.gov Preclinical studies have demonstrated that treatment with GSK525762 leads to a significant reduction in c-MYC expression in various cancer models. nih.govresearchgate.net

NF-κB Pathway: The NF-κB signaling pathway is a central mediator of inflammatory responses. BET proteins, particularly BRD4, have been shown to interact with components of the NF-κB pathway and are required for the transcription of many pro-inflammatory genes. frontiersin.org this compound has been shown to suppress the production of pro-inflammatory proteins by macrophages and to block acute inflammation. selleckchem.com Specifically, treatment with this compound has been found to reduce the protein levels of inflammatory cytokines such as Interleukin-6 (IL-6), CCL2, and GM-CSF in pancreatic cancer cells. researchgate.net

PathwayEffect of this compoundKey Downstream TargetObserved Effect
MYCDownregulationc-MYCSignificant inhibition of expression
NF-κBSuppressionPro-inflammatory cytokines (e.g., IL-6)Reduction in protein levels

Preclinical Research Methodologies and Models

In Vitro Research Methodologies

A variety of in vitro techniques were utilized to discover and characterize Fulimetibant's interaction with its target receptor and to assess its cellular activity.

To determine the functional activity of this compound at the bradykinin (B550075) B1 receptor, cell-based assays measuring intracellular calcium mobilization are commonly employed. One such method is the Fluorometric Imaging Plate Reader (FLIPR) assay. This assay allows for the measurement of changes in intracellular calcium concentration in response to receptor activation or inhibition. In the case of this compound (also referred to as BAY-2395840), the FLIPR assay was used to determine its inhibitory concentration (IC50) values against the human, rat, and mouse bradykinin B1 receptors. bioworld.com

The results from these assays demonstrated that this compound is a potent antagonist of the bradykinin B1 receptor across different species. bioworld.com Furthermore, to assess the selectivity of the compound, its activity was also tested against the bradykinin B2 receptor. The IC50 for the human B2 receptor was found to be significantly higher, indicating that this compound is selective for the B1 receptor. bioworld.com

Table 1: In Vitro Antagonist Potency of this compound (BAY-2395840) at Bradykinin B1 Receptors

Species IC50 (nM)
Human 18
Rat 40
Mouse 140

Data from FLIPR assay. bioworld.com

The discovery of this compound was facilitated by high-throughput screening (HTS) campaigns. bioworld.com HTS allows for the rapid assessment of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. In the search for novel bradykinin B1 receptor antagonists, HTS would have been employed to screen for compounds that could block the binding of a ligand to the receptor or inhibit the receptor's downstream signaling pathways. The initial identification of the chemical scaffold for this compound was a result of such a screening process, followed by medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. bioworld.com

While specific details on the computational modeling approaches used for this compound have not been publicly disclosed, such methods are integral to modern drug discovery. Generally, computational modeling for a target like the bradykinin B1 receptor, a G-protein coupled receptor (GPCR), would involve several stages. Initially, homology modeling might be used to create a three-dimensional structure of the receptor based on the known structures of related GPCRs. Subsequently, molecular docking studies could be performed to predict the binding mode of potential antagonists, like this compound, within the receptor's binding pocket. These computational predictions help in understanding the key molecular interactions that govern compound binding and can guide the rational design of more potent and selective molecules.

In Vivo Preclinical Models and Study Design

Following in vitro characterization, the efficacy of this compound was evaluated in relevant animal models of disease.

For the investigation of bradykinin B1 receptor antagonists in the context of pain, particularly neuropathic pain, several animal models are utilized. A common model for inflammatory pain is the Complete Freund's Adjuvant (CFA) model in rats. bioworld.com In this model, injection of CFA into the paw induces a localized inflammation and pain hypersensitivity, allowing for the assessment of analgesic compounds.

For diabetic neuropathic pain, the intended indication for this compound, rodent models of diabetes are employed. The most common is the streptozotocin (B1681764) (STZ)-induced diabetes model in rats or mice. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the development of diabetic complications, including neuropathy. These models are validated by observing the development of pain-like behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).

Pharmacodynamic studies are conducted to understand the relationship between drug concentration and its pharmacological effect in a living organism. For this compound, in vivo pharmacokinetic studies in male Wistar rats revealed favorable properties, including low clearance, a low volume of distribution, a long half-life, and high oral bioavailability. bioworld.com

In a pharmacodynamic study using the rat CFA model of inflammatory pain, oral administration of this compound resulted in a robust and dose-dependent reduction in inflammatory pain. bioworld.com Notably, repeated treatment led to a sustained effect, suggesting a potential for disease modification. bioworld.com Although specific pharmacodynamic data for this compound in animal models of diabetic neuropathic pain are not detailed in the available literature, the positive results in the inflammatory pain model provided a rationale for its progression into clinical trials for this indication. However, a phase 2a clinical trial (the BRADiNP study) ultimately found that the preclinical efficacy of this compound did not translate into a meaningful therapeutic effect for pain management in patients with diabetic neuropathic pain.

Biomarker Discovery and Validation in Preclinical Settings

The preclinical development of this compound (also known as eFT508) has heavily relied on the identification and validation of pharmacodynamic biomarkers to establish a clear relationship between drug exposure, target engagement, and biological response. The primary biomarker of this compound's activity is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at the serine 209 residue (p-eIF4E). nih.govaacrjournals.orgresearchgate.net MNK1 and MNK2, the targets of this compound, are the sole kinases known to phosphorylate eIF4E at this site, making p-eIF4E a highly specific and direct indicator of target inhibition. aacrjournals.org

Methodologies for the discovery and validation of this key biomarker in preclinical settings have involved a variety of in vitro and in vivo models. In numerous tumor cell lines, treatment with this compound led to a dose-dependent reduction in p-eIF4E levels. ascopubs.org The potency of this inhibition was quantified using in-cell assays, which determined the half-maximal inhibitory concentration (IC50) to be in the low nanomolar range (2-16 nM) across various cancer cell lines. ascopubs.org

Western blotting has been a fundamental technique for the qualitative and quantitative assessment of p-eIF4E levels in preclinical studies. fda.report This method allows for the direct visualization and quantification of the reduction in eIF4E phosphorylation following treatment with this compound. To further validate the functional consequence of MNK inhibition on the translation initiation complex, cap pulldown assays have been employed. These assays confirmed that inhibition of MNK1/2 by this compound not only decreases the phosphorylation of eIF4E but also leads to the re-association of the translational repressor 4E-BP1 with eIF4E, thereby halting cap-dependent translation.

In preclinical models of Diffuse Large B-Cell Lymphoma (DLBCL), the sensitivity to this compound in cell lines such as TMD8, OCI-Ly3, and HBL1 was associated with a dose-dependent decrease in the production of pro-inflammatory cytokines, including TNFα, IL-6, and IL-10. ascopubs.org This suggests that these cytokines could serve as secondary or downstream biomarkers of this compound's activity. The mechanism for the decreased TNFα production was linked to a reduction in the half-life of its mRNA, highlighting the compound's effect on translational regulation. ascopubs.org

Furthermore, in preclinical studies related to neuropathic pain, the biochemical assessment of MNK-mediated phosphorylation of eIF4E in human dorsal root ganglion neurons demonstrated that this compound profoundly reduces eIF4E phosphorylation within minutes of treatment. This rapid biochemical effect correlated with the observed physiological effects on neuronal excitability.

The validation of these biomarkers in preclinical models was crucial for establishing the proof-of-concept for this compound's mechanism of action and for guiding dose selection in subsequent clinical trials. researchgate.netascopubs.org The analysis of eIF4E phosphorylation in peripheral blood cells from preclinical models helped to predict the doses required to achieve maximal efficacy in humans. ascopubs.org

Below is an interactive data table summarizing the key preclinical biomarker findings for this compound.

BiomarkerMethodologyPreclinical Model(s)Key Findings
p-eIF4E (Serine 209)In-cell assaysVarious tumor cell linesDose-dependent reduction in phosphorylation with an IC50 of 2-16 nM. ascopubs.org
p-eIF4E (Serine 209)Western BlottingMDA-MB-231 breast cancer cells, human DRG neuronsClear inhibition of eIF4E phosphorylation. fda.report
eIF4E/4E-BP1 ComplexCap Pulldown AssayFibrotic mesenchymal cellsIncreased association of 4E-BP1 with eIF4E upon treatment, indicating inhibition of cap-dependent translation.
Pro-inflammatory CytokinesCytokine ProfilingTMD8, OCI-Ly3, HBL1 DLBCL cell linesDose-dependent decreases in the production of TNFα, IL-6, and IL-10. ascopubs.org
TNFα mRNA Half-lifemRNA Decay AssayDLBCL cell linesA 2-fold decrease in TNFα mRNA half-life, demonstrating an effect on translational regulation. ascopubs.org

Good Laboratory Practice (GLP) Considerations in Preclinical Studies

While specific details of Good Laboratory Practice (GLP)-compliant preclinical toxicology and safety studies for this compound are not extensively publicly disclosed, the progression of the compound into clinical trials necessitates that a comprehensive battery of such studies was conducted in accordance with strict regulatory guidelines. clinicaltrialsarena.comthepharmaletter.com GLP regulations are a quality system of management controls for nonclinical research studies to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of the data submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA). clinicaltrialsarena.com

The primary objective of GLP-compliant preclinical studies for a compound like this compound is to evaluate its safety profile before administration to humans. These studies are designed to identify potential toxicities, determine a safe starting dose for clinical trials, and to understand the relationship between dose and adverse effects. thepharmaletter.com

A standard GLP preclinical program for a small molecule inhibitor such as this compound would typically include:

Single-Dose Toxicity Studies: These studies are designed to assess the effects of a single administration of the drug at various dose levels in at least two mammalian species (one rodent, one non-rodent). The goal is to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

Repeated-Dose Toxicity Studies: These studies involve the daily administration of this compound for a specified duration (e.g., 28 or 90 days) to evaluate the cumulative effects of the drug. Key endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues and organs.

Safety Pharmacology Studies: These studies are designed to investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions. This typically includes an assessment of cardiovascular, respiratory, and central nervous system functions.

Genotoxicity Studies: A battery of in vitro and in vivo assays is conducted to determine if this compound has the potential to cause damage to genetic material. This usually includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

Reproductive and Developmental Toxicology Studies: These studies assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.

The data generated from these GLP-compliant studies form a critical part of the Investigational New Drug (IND) application submitted to regulatory agencies. The thoroughness and quality of these studies, ensured by adherence to GLP standards, are paramount for gaining approval to initiate human clinical trials. While the specific findings from the GLP toxicology program for this compound are not publicly available, the compound's advancement through multiple phases of clinical trials indicates that the preclinical safety data were sufficient to support its investigation in humans. ascopubs.orgascopubs.org

The following table outlines the typical components of a GLP-compliant preclinical toxicology program relevant to a compound like this compound.

Study TypePurposeTypical Animal ModelsKey Endpoints
Single-Dose ToxicityTo determine the acute toxicity and identify the maximum tolerated dose (MTD).Rodent (e.g., rat), Non-rodent (e.g., dog)Clinical signs, mortality, body weight, gross pathology.
Repeated-Dose Toxicity (e.g., 28-day)To characterize the toxicity profile with repeated administration and identify target organs.Rodent, Non-rodentClinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, histopathology.
Safety PharmacologyTo investigate potential adverse effects on vital organ systems.Rodent, Non-rodentCardiovascular (ECG, blood pressure), respiratory (respiration rate, tidal volume), central nervous system (functional observational battery).
GenotoxicityTo assess the potential for the compound to induce genetic mutations or chromosomal damage.Bacteria, mammalian cells, rodentsBacterial reverse mutation (Ames test), in vitro chromosomal aberration, in vivo micronucleus assay.
Reproductive & Developmental ToxicologyTo evaluate potential effects on fertility, embryonic development, and pre/postnatal development.Rodents (typically rats and rabbits)Mating performance, fertility indices, embryo-fetal survival and development, teratogenicity, pup survival and growth.

Structure Activity Relationship Sar and Rational Design of Fulimetibant Analogs

Quantitative Structure-Activity Relationship (QSAR) Approaches for Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that establishes mathematical correlations between the chemical structure of a series of compounds and their observed biological activities. researchgate.net By analyzing a set of molecules and their corresponding efficacy data (e.g., IC50 values), QSAR models can predict the activity of new, untested compounds. researchgate.net For Fulimetibant and its potential analogs, QSAR approaches would be instrumental in guiding the optimization process. These models can help identify key structural descriptors (e.g., lipophilicity, electronic parameters, topological indices) that significantly influence B1 receptor antagonist potency. researchgate.net While specific QSAR models for this compound are not detailed here, the application of such methods is crucial for efficiently exploring chemical space, prioritizing synthesis candidates, and predicting the efficacy of novel derivatives, thereby accelerating the drug discovery pipeline.

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) within a molecule that are recognized by a biological target and are necessary for eliciting a specific biological response. researchgate.net Elucidating the pharmacophore of a B1 receptor antagonist like this compound involves identifying these critical interaction points. The design principles derived from a pharmacophore model guide the synthesis of new ligands that can effectively bind to and modulate the target receptor. researchgate.net As this compound is a non-peptide antagonist, its design principles would focus on creating a molecular scaffold that mimics the essential interactions of endogenous ligands or other known antagonists with the B1 receptor, while potentially offering improved pharmacokinetic properties or oral bioavailability.

Modulation of Receptor Selectivity through Targeted Structural Modifications

The bradykinin (B550075) system involves two main receptor subtypes: B1 and B2. While the B2 receptor is constitutively expressed and plays roles in vasodilation and other functions, the B1 receptor is primarily induced during inflammation and is implicated in pain and inflammatory responses. medchemexpress.comnih.gov Therefore, achieving selectivity for the B1 receptor over the B2 receptor is a critical design objective for this compound and its analogs to ensure targeted therapeutic effects and minimize potential side effects associated with B2 receptor modulation.

Selective antagonism of the B1 receptor can be achieved through targeted structural modifications. For example, the non-peptide B1 receptor antagonist SSR240612 demonstrates significant selectivity, with reported Ki values for B1 receptors in the range of 0.48-0.73 nM and for B2 receptors in the range of 358-481 nM, resulting in a selectivity ratio (B2/B1) of approximately 500-700. medchemexpress.com This illustrates how specific molecular designs can confer high selectivity. Similarly, studies on peptide bradykinin antagonists have shown that certain modifications can lead to residual agonistic activities on the B2 receptor, underscoring the importance of careful structural tuning to maintain B1 selectivity. nih.gov By systematically altering specific chemical moieties within the this compound structure, researchers can fine-tune its binding affinity and functional activity towards the B1 receptor, thereby optimizing its selectivity profile.

Advanced Preclinical Investigations and Translational Aspects

Comprehensive Preclinical Pharmacology Studies

The preclinical pharmacological assessment of a new chemical entity is a critical phase in drug development, designed to thoroughly characterize its biological activity, selectivity, and potential for off-target effects. For a compound such as Fulimetibant, these studies would form the foundation of its clinical development program.

Investigation of Functional Selectivity in Preclinical Contexts

Functional selectivity, also known as biased agonism, is a phenomenon where a ligand binding to a G protein-coupled receptor (GPCR), such as the B1R, can preferentially activate certain intracellular signaling pathways over others. Investigating the functional selectivity of this compound would be a key component of its preclinical evaluation. These studies typically involve a battery of in vitro assays to measure the compound's effects on various signaling cascades downstream of the B1R.

Signaling PathwayAssay TypePotential Outcome for a B1R Antagonist
Gαq/11-mediated signalingCalcium mobilization assayInhibition of agonist-induced calcium release
β-arrestin recruitmentBioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)Blockade of agonist-induced β-arrestin translocation
Mitogen-activated protein kinase (MAPK) activationWestern blot or phospho-specific ELISA for ERK1/2Reduction of agonist-stimulated ERK1/2 phosphorylation

This table represents a hypothetical experimental design for assessing the functional selectivity of a B1R antagonist like this compound. The specific results for this compound are not publicly available.

A favorable functional selectivity profile for an antagonist like this compound would demonstrate potent inhibition of pathways associated with nociception and inflammation, while having minimal impact on pathways that could lead to undesirable effects.

Exploration of Potential Off-Target Interactions in Preclinical Models

To ensure the safety and specificity of a drug candidate, extensive off-target screening is conducted. For this compound, this would involve testing its activity against a broad panel of receptors, ion channels, enzymes, and transporters. These studies are crucial for identifying potential liabilities that could lead to adverse effects in clinical trials.

A standard approach involves primary screening at a fixed concentration against a large number of targets. Any significant interactions ("hits") are then followed up with concentration-response studies to determine the potency (e.g., IC50 or Ki) of the interaction. The goal is to demonstrate a sufficient therapeutic window between the on-target B1R antagonism and any off-target activity.

Engagement of the Kinin-Kallikrein System in Preclinical Models

The kinin-kallikrein system is a complex cascade that, upon activation by tissue injury or inflammation, leads to the generation of bradykinin (B550075) and its metabolites, which act on bradykinin receptors. Preclinical models that involve the activation of this system are essential for demonstrating the in vivo efficacy of a B1R antagonist like this compound.

In preclinical models of inflammatory and neuropathic pain, the expression of the B1R is often upregulated, making it a key target for therapeutic intervention. Studies in these models would aim to show that this compound can effectively block the pro-nociceptive and pro-inflammatory effects of B1R activation.

Preclinical ModelKey Pathological FeatureExpected Effect of this compound
Carrageenan-induced paw edemaInflammation and hyperalgesiaReduction in paw swelling and reversal of pain hypersensitivity
Chronic constriction injury (CCI) of the sciatic nerveNeuropathic pain (allodynia and hyperalgesia)Attenuation of mechanical allodynia and thermal hyperalgesia
Streptozotocin-induced diabetic neuropathyPainful diabetic neuropathyAlleviation of tactile allodynia and thermal hyperalgesia

This table illustrates the types of preclinical models where a B1R antagonist would be tested. Specific data for this compound in these models is not publicly available.

Potential for Combination Research in Preclinical Disease Models

To enhance therapeutic efficacy and potentially reduce the required dose of individual agents, combination therapy is a common strategy in drug development. Preclinical studies are vital for identifying rational drug combinations and demonstrating their synergistic or additive effects.

For a B1R antagonist like this compound, combination research in preclinical models of chronic pain could explore its co-administration with other classes of analgesics. The rationale for such combinations is to target multiple pain signaling pathways simultaneously.

Combination Partner ClassRationale for CombinationPotential Preclinical Model
Nonsteroidal anti-inflammatory drugs (NSAIDs)Targeting both bradykinin-mediated signaling and prostaglandin (B15479496) synthesisInflammatory pain models
Gabapentinoids (e.g., Gabapentin, Pregabalin)Combining B1R antagonism with modulation of voltage-gated calcium channelsNeuropathic pain models
OpioidsSynergistic analgesia through distinct mechanisms, potentially allowing for lower opioid dosesAcute and chronic pain models

This table provides a conceptual framework for preclinical combination studies involving a B1R antagonist. Specific preclinical combination research involving this compound has not been publicly disclosed.

Current Challenges and Future Directions in Fulimetibant Research

Challenges in Preclinical Model Development and Validation for Kinin Receptor Systems

A primary obstacle in the development of Fulimetibant is the creation and validation of preclinical models that accurately reflect the human kallikrein-kinin system (KKS). The B1 receptor's inducible nature, meaning it is typically expressed at low levels in healthy tissues but is upregulated in response to injury or inflammation, presents a significant modeling challenge. patsnap.commdpi.com

Genetically altered animal models, including mice deficient in B1 and B2 receptors and transgenic strains overexpressing these components, have been instrumental in understanding the KKS. nih.gov However, these models have limitations and may not fully replicate the complexities of human diseases. nih.gov Key challenges in this area include:

Species Specificity: Bradykinin (B550075) receptor antagonists often exhibit different pharmacological profiles between species. nih.govnih.gov For instance, a compound highly effective in a rodent model may have weak affinity for the human receptor, making translatability a major concern. nih.gov

Complexity of the KKS: The KKS is a versatile regulatory network involved in numerous biological processes, including inflammation, blood pressure control, and nociception. mdpi.com This complexity makes it difficult to create models that isolate the specific effects of B1 receptor antagonism without confounding factors.

Inducible Nature of B1R: Since the B1 receptor is primarily expressed in pathological states, models must effectively mimic these conditions to be relevant. patsnap.com This adds a layer of difficulty to both in vitro and in vivo study designs.

Further analysis of existing models and the development of more sophisticated transgenic models are necessary to better understand the mechanisms through which kinins exert their effects and to more accurately predict the efficacy of antagonists like this compound. nih.gov

Methodological Hurdles in Bradykinin Receptor Antagonism Research

Beyond model development, researchers face significant methodological hurdles in the fundamental study of bradykinin receptor antagonism. The notorious species-specificity of antagonists complicates the interpretation of results from laboratory animals. mdpi.com

Classical pharmacological assays, such as those measuring smooth muscle contractility, are valuable for determining the potency, competitiveness, and specificity of antagonists. mdpi.comnih.gov However, these assays can be technically challenging. preprints.org A significant hurdle has been the development of non-peptide antagonists to improve properties like oral bioavailability. nih.gov Early candidates often struggled with receptor specificity (B1 vs. B2) and species specificity, though these issues have been gradually addressed with newer designs. nih.gov The short biological half-life of kinins, reported to be 30 seconds or less, also presents a challenge for studying their physiological and pathological roles. researchgate.net

Methodological HurdleDescriptionImplication for Research
Species-Specific Pharmacology Antagonists show different affinities and potencies for bradykinin receptors across different species (e.g., rodent vs. human). nih.govnih.govPreclinical results may not be predictive of human efficacy, complicating the selection of candidates for clinical trials.
Assay Complexity Bioassays to determine antagonist properties (e.g., potency, competitiveness) are technically demanding and require specialized expertise. mdpi.compreprints.orgCan lead to variability in results between laboratories and requires careful validation of methods.
Receptor Specificity Distinguishing the specific effects of B1 receptor antagonism from B2 receptor activity can be difficult due to potential cross-reactivity. nih.govRequires the development of highly selective antagonists and sophisticated experimental designs to isolate receptor-specific effects.
Short Ligand Half-Life The natural ligands for the receptors, kinins, are rapidly degraded in the body. researchgate.netMakes it challenging to study the sustained effects of the natural signaling pathway that antagonists are designed to block.

Translational Science Challenges in Advancing Preclinical Candidates

The transition from promising preclinical data to successful clinical application—often termed the "bench-to-bedside" gap—is a major challenge in drug development, and research on this compound is no exception. nih.govpharmafeatures.com A staggering nine out of ten drug candidates fail during clinical trials, often due to a lack of efficacy in humans despite positive results in preclinical models. nih.govnih.gov

The core of this translational challenge lies in the limited predictive utility of preclinical models, which often fail to encapsulate the full complexity of human physiology and disease. nih.govpharmafeatures.com This disparity can compromise the safety and efficacy of therapeutic drugs. pharmafeatures.com Key translational roadblocks include:

Poor Model Predictability: Animal models are fundamental to basic research but are not always able to fully mimic human diseases or predict pharmacokinetics in humans. pharmafeatures.combiobostonconsulting.com

Lack of Validated Biomarkers: The absence of reliable biomarkers makes it difficult to select the right patients for trials and to monitor the biological effects of the drug candidate in real-time. patsnap.compharmafeatures.com

Operational and Financial Hurdles: Translational research is hampered by limited resources, long development timelines, and the high cost of clinical trials. nih.govnih.gov Startups and smaller companies, in particular, may lack the infrastructure and funding necessary for robust preclinical and clinical programs. docuply.io

Disjointed Development Process: A lack of integration between preclinical and clinical research teams can lead to data gaps and inconsistencies, hindering decision-making. pharmaceutical-networking.com

Overcoming these hurdles requires a more integrated approach, meticulous selection of preclinical models, and the adoption of translational tools like quantitative systems pharmacology and experimental clinical trials. nih.govpharmaceutical-networking.com

Prospective Research Avenues for Bradykinin B1 Receptor Antagonists

Despite the challenges, the therapeutic potential for B1 receptor antagonists like this compound remains significant, with several promising avenues for future research. Since the B1 receptor is minimally expressed under normal conditions but robustly induced in pathological states, antagonists are expected to have a favorable safety profile. patsnap.com

Future research is likely to focus on expanding the therapeutic applications beyond chronic pain and inflammation. patsnap.com

Prospective Research AreaRationale and Focus
New Therapeutic Indications The B1 receptor is implicated in a range of pathologies. Research is expanding into cardiovascular diseases (heart failure, ischemia), neurological disorders (stroke, Alzheimer's), diabetic complications, and certain cancers where B1R is overexpressed. patsnap.comnih.govpatsnap.commdpi.com
Biomarker Development A critical need exists for biomarkers that can provide real-time insights into B1 receptor occupancy and downstream signaling. This would aid in patient selection and monitoring therapeutic response. patsnap.com
Combination Therapies Combining B1 receptor antagonists with other therapeutic agents (e.g., standard analgesics) may provide additive benefits, allowing for lower doses and minimizing potential side effects. patsnap.com
Personalized Medicine Future research will likely focus on stratifying patients based on genetic markers, receptor expression levels, or disease severity to optimize therapeutic outcomes. patsnap.com

Advances in chemical synthesis have already led to potent, non-peptidic antagonists with favorable pharmacokinetic properties, setting the stage for these future explorations. patsnap.com

Integration of Emerging Technologies in Future this compound Research

Emerging technologies are poised to revolutionize preclinical drug development and help overcome many of the long-standing challenges in this compound research. biobostonconsulting.com These innovations offer the potential to improve the accuracy of preclinical models, accelerate candidate selection, and provide deeper insights into drug mechanisms.

Emerging TechnologyPotential Application in this compound Research
Artificial Intelligence (AI) and Machine Learning (ML) Can be used to predict the efficacy and safety profiles of compounds, accelerate the identification of lead candidates, and analyze complex biological data. biobostonconsulting.comaranca.com
Advanced In Vitro Models Technologies like organ-on-a-chip and 3D bioprinting can create more physiologically relevant models of human tissues and organs, enhancing the prediction of drug efficacy and toxicity. biobostonconsulting.comnih.gov
Genomic and Gene-Editing Tools Techniques like CRISPR can be used to develop more sophisticated and accurate animal models of disease. Genomic profiling of patient tumors can optimize targets for drug development. pharmafeatures.comnih.gov
Molecular Imaging The development of optical and radioactive probes targeting B1R could allow for non-invasive visualization of receptor expression, aiding in patient diagnosis and selection for clinical trials. nih.govmdpi.com
Advanced Pharmacological Modeling Sophisticated pharmacokinetic/pharmacodynamic (PK/PD) and molecular dynamics simulations can help to refine dosing strategies and better understand drug-receptor interactions. patsnap.commdpi.com

By embracing these technologies, researchers can tackle translational roadblocks more effectively, potentially reducing the high attrition rates that have historically plagued the development of novel therapeutics like this compound. biobostonconsulting.com

Q & A

Q. How can this compound’s selectivity profile be benchmarked against related compounds?

  • Methodological Answer : Conduct competitive binding assays against a panel of structurally analogous molecules. Calculate selectivity indices (e.g., ratio of IC₅₀ values for primary vs. off-target receptors). Use molecular docking simulations to rationalize differences in binding affinities based on crystallographic data .

Q. What criteria determine this compound’s suitability for repurposing in non-oncological indications?

  • Methodological Answer : Screen against disease-specific phenotypic assays (e.g., inflammatory cytokine release models). Evaluate safety margins using in vitro toxicity panels (e.g., hepatocyte viability, hERG inhibition). Prioritize indications with unmet medical needs and patentability assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.